molecular formula C9H9N3 B1349186 2-methyl-6-(1H-pyrazol-3-yl)pyridine CAS No. 203569-23-7

2-methyl-6-(1H-pyrazol-3-yl)pyridine

Cat. No.: B1349186
CAS No.: 203569-23-7
M. Wt: 159.19 g/mol
InChI Key: AHIOUZOTMBJHMR-UHFFFAOYSA-N
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Description

“2-methyl-6-(1H-pyrazol-3-yl)pyridine” is a chemical compound with the CAS Number: 203569-23-7 . It has a molecular weight of 159.19 and its IUPAC name is this compound . It is a white to yellow solid .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available from the retrieved sources, pyrazole derivatives have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 159.19 . It is stored at room temperature .

Scientific Research Applications

Synthesis and Crystal Structure

Research on pyrazole derivatives, including those related to 2-methyl-6-(1H-pyrazol-3-yl)pyridine, focuses on their synthesis and crystal structure analysis. For instance, Shen et al. (2012) explored the synthesis of pyrazole derivatives and analyzed their molecular structure using X-ray diffraction and density-functional-theory (DFT) calculations. This research aids in understanding the structural and thermodynamic properties of these compounds (Shen, Huang, Diao, & Lei, 2012).

Photoinduced Tautomerization

The study of photoinduced tautomerization in pyrazolyl-pyridines, like this compound, has been a topic of interest. Vetokhina et al. (2012) investigated the photoreactions in these compounds, revealing their potential in photochemistry (Vetokhina et al., 2012).

Catalysis and Ligand Synthesis

The role of pyrazolyl-pyridines in catalysis and as ligands in metal complexes is significant. Nyamato et al. (2015) synthesized pyrazolyl-pyridine ligands and studied their application in ethylene oligomerization, showcasing their potential in industrial catalysis (Nyamato, Alam, Ojwach, & Akerman, 2015).

Luminescent Materials and OLEDs

The application of pyrazolyl-pyridine derivatives in electroluminescence and organic light-emitting diodes (OLEDs) is an area of active research. Su et al. (2021) developed iridium(III) complexes using pyrazol-pyridine ligands, achieving high efficiency in OLEDs (Su, Li, Yang, Zhou, Song, Zhou, & Qu, 2021).

Extraction and Coordination Chemistry

Pyrazolyl-pyridine compounds are alsoinvestigated for their extraction capabilities and coordination chemistry. Pearce et al. (2019) synthesized pyridine-based ligands, including pyrazolyl-pyridines, and used them for metal ion extraction, highlighting their potential in metal recovery and purification processes (Pearce, Ogutu, Saban, & Luckay, 2019).

Biomedical Applications

In the biomedical field, pyrazolo[3,4-b]pyridines, a category that includes this compound, have been extensively studied. Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of these compounds, emphasizing their significance in this area (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).

Electronic Characteristics in Coordination

The electronic characteristics of pyrazolyl-pyridine ligands in coordination chemistry have been a subject of research. Cook et al. (2016) examined the coordination chemistry of bis(pyrazole-3-yl)pyridine ligands, providing insights into their redox behavior and electronic properties (Cook, Chen, Pink, Lord, & Caulton, 2016).

Mechanoluminescence and OLEDs

The mechanoluminescence and OLED applications of pyrazolylpyridine complexes have been explored. Huang et al. (2013) studied Pt(II) complexes with pyrazolylpyridine ligands, demonstrating their use in high-efficiency OLEDs and mechanoluminescent materials (Huang, Tu, Chi, Hung, Song, Tseng, Chou, Lee, Wong, Cheng, & Tsai, 2013).

Complexes with Unique Magnetic Properties

The formation of complexes with unique magnetic properties using pyrazolyl-pyridine ligands is another area of research. Gass et al. (2012) investigated Dy(III) bis-pyrazolylpyridine clusters, which displayed features of single molecule magnetism (Gass, Moubaraki, Langley, Batten, & Murray, 2012)

Safety and Hazards

The safety information for “2-methyl-6-(1H-pyrazol-3-yl)pyridine” includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

2-methyl-6-(1H-pyrazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the activity of key signaling molecules, leading to altered gene expression patterns. This modulation can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within the cell can determine its specific biochemical effects .

Properties

IUPAC Name

2-methyl-6-(1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-3-2-4-8(11-7)9-5-6-10-12-9/h2-6H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIOUZOTMBJHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360546
Record name 2-methyl-6-(1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203569-23-7
Record name 2-methyl-6-(1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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